1-(4-Oxazol-5-yl-phenyl)-piperazine 1-(4-Oxazol-5-yl-phenyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 740806-84-2
VCID: VC2699193
InChI: InChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2
SMILES: C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

1-(4-Oxazol-5-yl-phenyl)-piperazine

CAS No.: 740806-84-2

Cat. No.: VC2699193

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Oxazol-5-yl-phenyl)-piperazine - 740806-84-2

Specification

CAS No. 740806-84-2
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 5-(4-piperazin-1-ylphenyl)-1,3-oxazole
Standard InChI InChI=1S/C13H15N3O/c1-3-12(16-7-5-14-6-8-16)4-2-11(1)13-9-15-10-17-13/h1-4,9-10,14H,5-8H2
Standard InChI Key QBIWOYYOHCCNGF-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3
Canonical SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CO3

Introduction

Chemical Identity and Physical Properties

1-(4-Oxazol-5-yl-phenyl)-piperazine is a heterocyclic compound with notable structural features that contribute to its potential biological activity. The compound comprises an oxazole ring connected to a phenyl group, which is further substituted with a piperazine moiety.

Basic Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below:

PropertyValue
CAS Registry Number740806-84-2
Molecular FormulaC13H15N3O
Molecular Weight229 g/mol
Physical AppearanceNot specifically described in literature
Storage RecommendationsStorage at -4°C (1-2 weeks), longer storage at -20°C (1-2 years)

The compound features a five-membered oxazole ring, which contains both oxygen and nitrogen atoms, connected to a phenyl group at position 5. The phenyl group is further substituted with a piperazine ring, creating a complex structure with multiple potential binding sites for biological targets .

Structural Characteristics

The oxazole moiety in this compound is particularly significant from a medicinal chemistry perspective. Five-membered heterocyclic rings like oxazole have received considerable attention due to their unique bioisosteric properties and wide range of biological activities . The presence of both nitrogen and oxygen atoms in the oxazole ring creates a dipole moment that can participate in hydrogen bonding with biological targets.

The piperazine component provides a basic nitrogen that can be protonated under physiological conditions, potentially enhancing water solubility and enabling ionic interactions with biological targets. This structural feature is common in many pharmacologically active compounds, particularly those affecting neurotransmitter systems.

Compound ClassCancer Cell LineIC50 (μM)Reference Compound
1,2,4-Oxadiazole derivativesMCF-715.63Tamoxifen (10.38 μM)
Oxazole derivativesA5490.12 - 2.78Doxorubicin
Benzoxazole derivativesVariousVariableVarious

Research has indicated that certain oxazole derivatives may induce apoptosis through mechanisms involving p53 activation and caspase cleavage, suggesting potential pathways through which 1-(4-Oxazol-5-yl-phenyl)-piperazine might exert anticancer effects .

Structure-Activity Relationships

Understanding the structure-activity relationships of 1-(4-Oxazol-5-yl-phenyl)-piperazine can provide valuable insights into its potential biological functions and guide future modifications for enhanced activity.

Key Structural Features Influencing Activity

The biological activity of oxazole-piperazine compounds is influenced by several structural features:

  • The oxazole ring provides a rigid scaffold that can influence the spatial arrangement of other functional groups

  • The phenyl group can participate in π-π stacking interactions with aromatic amino acid residues in target proteins

  • The piperazine moiety provides basic nitrogen atoms that can form hydrogen bonds with target proteins and improve water solubility

Research on related compounds has shown that modifications to the basic structure can significantly alter biological activity. For instance, introducing specific functional groups to oxazole derivatives has been shown to enhance anticancer effects and reduce side effects in vivo.

Molecular Docking and Binding Interactions

Molecular docking studies of related compounds have provided insights into potential binding modes. For example, studies with 1,2,4-oxadiazole derivatives (which share structural similarities with oxazoles) have revealed strong hydrophobic interactions between aromatic rings and amino acid residues of receptors . The presence of both the phenyl and oxazole rings in 1-(4-Oxazol-5-yl-phenyl)-piperazine suggests similar potential for hydrophobic interactions with target proteins.

Additionally, the piperazine moiety can form hydrogen bonds with specific amino acid residues such as Arg-120 and Tyr-355, which have been identified as important interaction points in studies of related compounds . These interactions might be crucial for the biological activity of 1-(4-Oxazol-5-yl-phenyl)-piperazine as well.

Research Applications and Future Directions

1-(4-Oxazol-5-yl-phenyl)-piperazine represents an interesting scaffold for various research applications in medicinal chemistry and drug discovery.

Chemical Modifications for Enhanced Activity

Strategic modifications to the basic structure of 1-(4-Oxazol-5-yl-phenyl)-piperazine could enhance its biological activities or improve its pharmacokinetic properties. Potential modifications include:

  • Substitutions on the phenyl ring to modulate electronic properties and binding affinity

  • Modifications to the piperazine ring, such as N-alkylation or introduction of additional functional groups

  • Incorporation of halogens or other functional groups on the oxazole ring to alter electronic properties and metabolic stability

Recent research on oxazole derivatives has demonstrated that careful structural modifications can lead to compounds with high potency, excellent oral bioavailability, and high metabolic stability . Similar approaches could be applied to 1-(4-Oxazol-5-yl-phenyl)-piperazine to optimize its properties for specific therapeutic applications.

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